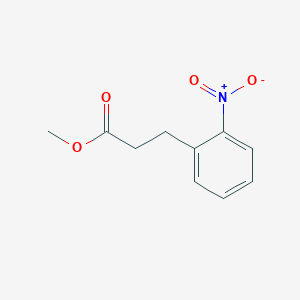
(3,5-Dimethylanilino)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethylanilino)acetonitrile is an organic compound characterized by the presence of a nitrile group attached to an aniline derivative. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals. Its molecular formula is C10H12N2, and it is known for its stability and reactivity under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions
(3,5-Dimethylanilino)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylaniline with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Another method involves the use of 3,5-dimethylaniline and acetonitrile in the presence of a catalyst like copper(I) iodide. This method often requires a solvent such as dimethylformamide and operates under elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are crucial to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
(3,5-Dimethylanilino)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of 3,5-dimethylbenzamide or 3,5-dimethylbenzoic acid.
Reduction: Formation of 3,5-dimethylaniline.
Substitution: Formation of 3,5-dimethyl-4-bromoaniline.
科学研究应用
Chemistry
In organic synthesis, (3,5-Dimethylanilino)acetonitrile serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of dyes and pigments.
Biology
In biological research, this compound is utilized in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules. Its derivatives have shown potential in modulating biological pathways and inhibiting specific enzymes.
Medicine
This compound and its derivatives are explored for their pharmacological properties. They are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of various compounds highlights its industrial significance.
作用机制
The mechanism of action of (3,5-Dimethylanilino)acetonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways. The nitrile group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins.
相似化合物的比较
Similar Compounds
- (2,6-Dimethylanilino)acetonitrile
- (2,4-Dimethylanilino)acetonitrile
- (3,4-Dimethylanilino)acetonitrile
Uniqueness
Compared to its analogs, (3,5-Dimethylanilino)acetonitrile exhibits unique reactivity due to the position of the methyl groups on the aromatic ring. This positioning influences its electronic properties and steric effects, making it distinct in terms of its chemical behavior and applications. The 3,5-dimethyl substitution pattern can enhance its stability and reactivity in specific synthetic routes, offering advantages over other isomers.
属性
CAS 编号 |
116366-96-2 |
|---|---|
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC 名称 |
2-(3,5-dimethylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7,12H,4H2,1-2H3 |
InChI 键 |
JPYLAPSISUPKAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)NCC#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


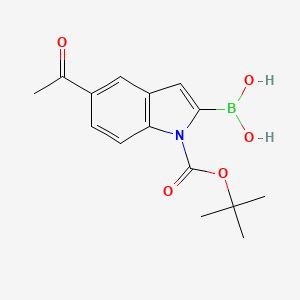
![3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid](/img/structure/B12108624.png)
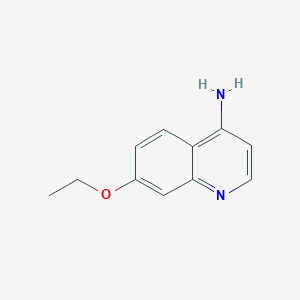
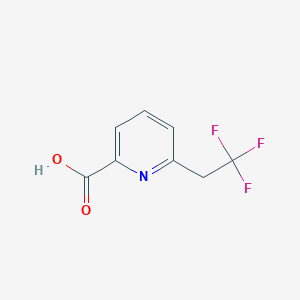
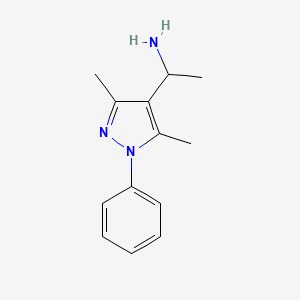



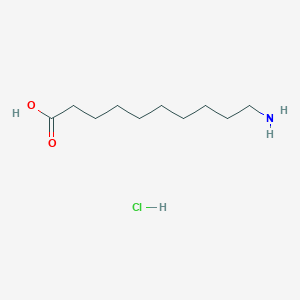
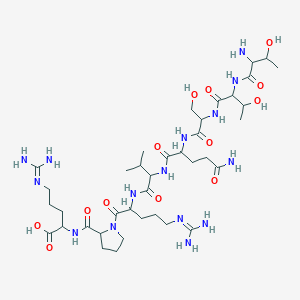
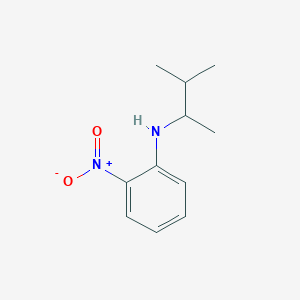
![(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)
![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)
